10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile
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Overview
Description
10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile is a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological activities, particularly in the field of antipsychotic medications. This compound is structurally characterized by the presence of a phenothiazine core with a 3-(4-methylpiperazin-1-yl)propyl substituent and a carbonitrile group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine derivatives with sulfur.
Introduction of the 3-(4-Methylpiperazin-1-yl)propyl Group: This step involves the alkylation of the phenothiazine core with 3-(4-methylpiperazin-1-yl)propyl chloride under basic conditions.
Addition of the Carbonitrile Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antipsychotic and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile involves its interaction with various molecular targets:
Dopamine Receptors: The compound acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.
Serotonin Receptors: It may also interact with serotonin receptors, contributing to its therapeutic profile.
Pathways: The compound modulates neurotransmitter pathways, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Prochlorperazine: Another phenothiazine derivative with similar antipsychotic properties.
Chlorpromazine: A well-known antipsychotic in the phenothiazine class.
Trifluoperazine: Shares structural similarities and pharmacological effects.
Uniqueness
10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other phenothiazine derivatives.
Properties
Molecular Formula |
C21H24N4S |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-carbonitrile |
InChI |
InChI=1S/C21H24N4S/c1-23-11-13-24(14-12-23)9-4-10-25-18-5-2-3-6-20(18)26-21-8-7-17(16-22)15-19(21)25/h2-3,5-8,15H,4,9-14H2,1H3 |
InChI Key |
WNGPSJUQYKETBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N |
Origin of Product |
United States |
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